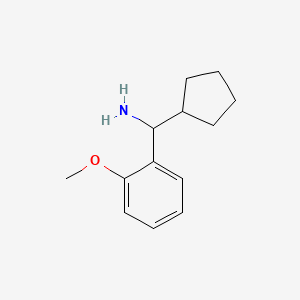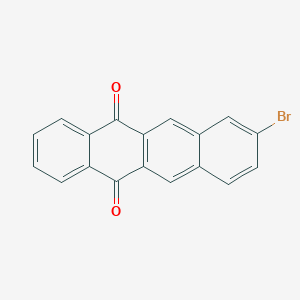
8-Bromotetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromotetracene-5,12-dione is a brominated derivative of tetracenequinone, a member of the oligoacene family. Oligoacenes, including tetracene and pentacene, are known for their importance as organic semiconducting materials. These compounds are widely studied for their applications in organic field-effect transistors, organic light-emitting diodes, and photovoltaic cells .
Vorbereitungsmethoden
8-Bromotetracene-5,12-dione can be synthesized from 4-bromophthalic anhydride through a series of chemical reactions. The synthetic route involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This intermediate is then treated with phosphorus tribromide (PBr3) to afford 1,2-bis(bromomethyl)benzene. The final step involves a Diels-Alder reaction with 1,4-naphthoquinone in the presence of sodium iodide (NaI) at elevated temperatures, followed by oxidation to yield this compound .
Analyse Chemischer Reaktionen
8-Bromotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracenequinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tetracene structure.
Common reagents used in these reactions include diisobutylaluminum hydride (DIBAL-H), phosphorus tribromide (PBr3), sodium iodide (NaI), and various metal catalysts.
Wissenschaftliche Forschungsanwendungen
8-Bromotetracene-5,12-dione has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 8-bromotetracene-5,12-dione involves its interaction with molecular targets and pathways related to its electronic properties. The bromine atom in the compound enhances its reactivity, making it a valuable intermediate for various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
8-Bromotetracene-5,12-dione can be compared with other brominated oligoacenes, such as:
5-Bromotetracene: Prepared via the bromination of tetracene with copper(I) bromide (CuBr) or N-bromosuccinimide (NBS), it is another important intermediate for cross-coupling reactions.
2-Bromotetracene: Similar to this compound, it is synthesized from 4-bromophthalic anhydride and serves as a building block for various substituted tetracenes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its solubility and reactivity. This makes it a valuable compound for the synthesis of novel organic semiconductors with enhanced properties .
Eigenschaften
Molekularformel |
C18H9BrO2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
8-bromotetracene-5,12-dione |
InChI |
InChI=1S/C18H9BrO2/c19-12-6-5-10-8-15-16(9-11(10)7-12)18(21)14-4-2-1-3-13(14)17(15)20/h1-9H |
InChI-Schlüssel |
IDQRBRSPXWWNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C4C=C(C=CC4=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


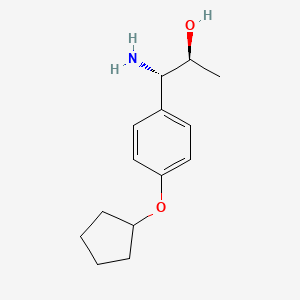
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
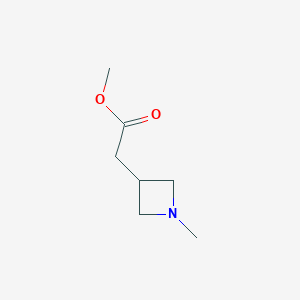
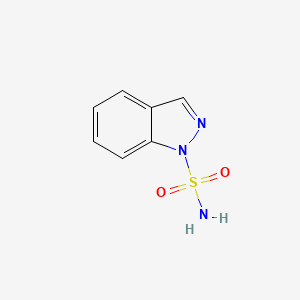
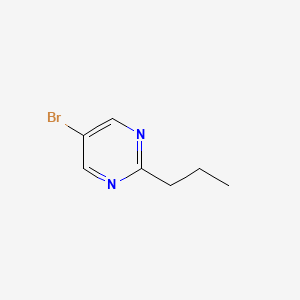
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
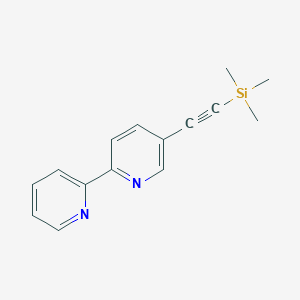
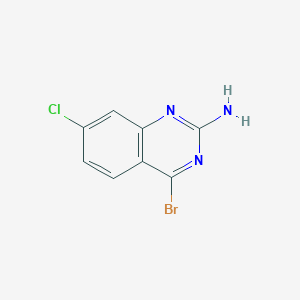
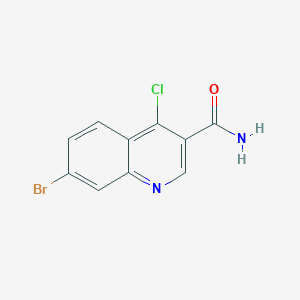
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
